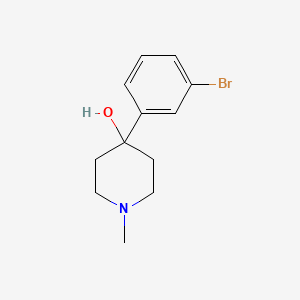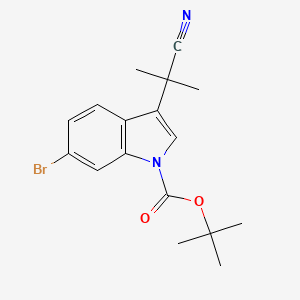
2-Azido-4-chlorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-4-chlorobenzonitrile is an organic compound that belongs to the class of azido compounds and benzonitriles It is characterized by the presence of an azido group (-N₃) and a chloro group (-Cl) attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Azido-4-chlorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzonitrile with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chloro group with the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the potentially explosive nature of azido compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-4-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: 4-chloro-2-aminobenzonitrile.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
2-Azido-4-chlorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Azido-4-chlorobenzonitrile primarily involves its reactivity due to the presence of the azido group. The azido group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Azido-4-fluorobenzonitrile: Similar structure with a fluorine atom instead of chlorine.
2-Azido-4-bromobenzonitrile: Similar structure with a bromine atom instead of chlorine.
2-Azido-4-iodobenzonitrile: Similar structure with an iodine atom instead of chlorine.
Uniqueness
2-Azido-4-chlorobenzonitrile is unique due to the presence of the chloro group, which can influence its reactivity and the types of reactions it undergoes. The chloro group can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its fluorine, bromine, and iodine analogs.
Propiedades
Fórmula molecular |
C7H3ClN4 |
|---|---|
Peso molecular |
178.58 g/mol |
Nombre IUPAC |
2-azido-4-chlorobenzonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-6-2-1-5(4-9)7(3-6)11-12-10/h1-3H |
Clave InChI |
PAEDRQNGDFAUKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N=[N+]=[N-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)




![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)




![Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate](/img/structure/B13637496.png)

![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
